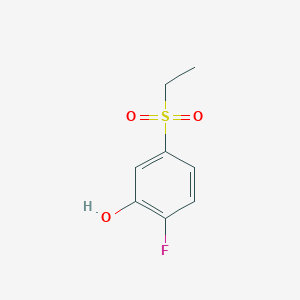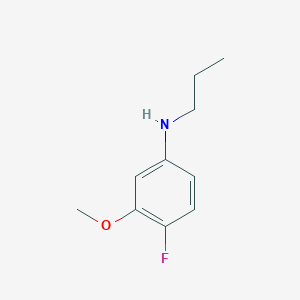
4-fluoro-3-methoxy-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methoxy-N-propylaniline is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a propylamine group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methoxy-N-propylaniline typically involves multiple steps:
Nitration and Reduction: The starting material, 4-fluoro-3-methoxyaniline, can be nitrated to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine group is then alkylated using propyl halides under basic conditions to introduce the propyl group.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce nitro compounds to amines.
Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors can be employed for the nitration and reduction steps.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxy-N-propylaniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic aromatic substitution reactions, especially due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Pd/C with hydrogen gas or LiAlH₄ in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various nucleophiles like methoxy or amino groups.
Scientific Research Applications
4-Fluoro-3-methoxy-N-propylaniline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 4-fluoro-3-methoxy-N-propylaniline exerts its effects involves:
Molecular Targets: It can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: The compound may modulate pathways related to signal transduction and cellular communication, influencing biological processes such as cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylaniline: Similar structure but lacks the methoxy group.
3-Fluoro-4-methylaniline: Fluorine and methoxy groups are positioned differently.
4-Fluoro-3-methoxy-N-methylaniline: Similar but with a methyl group instead of a propyl group.
Uniqueness
4-Fluoro-3-methoxy-N-propylaniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
4-fluoro-3-methoxy-N-propylaniline |
InChI |
InChI=1S/C10H14FNO/c1-3-6-12-8-4-5-9(11)10(7-8)13-2/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
SFCCUPYWJVHXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


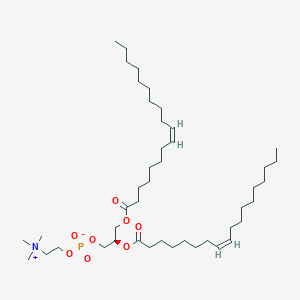
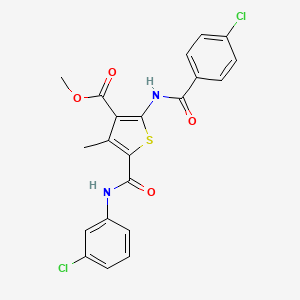


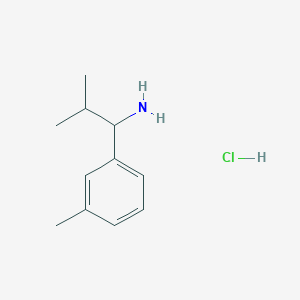



![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)

